N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide
CAS No.: 876883-62-4
Cat. No.: VC4286178
Molecular Formula: C22H21N3O
Molecular Weight: 343.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 876883-62-4 |
|---|---|
| Molecular Formula | C22H21N3O |
| Molecular Weight | 343.43 |
| IUPAC Name | N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C22H21N3O/c1-16(26)23-14-13-22-24-20-11-4-5-12-21(20)25(22)15-18-9-6-8-17-7-2-3-10-19(17)18/h2-12H,13-15H2,1H3,(H,23,26) |
| Standard InChI Key | PETIVCNTFLANMP-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
N-[2-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide (CAS: 876883-62-4) is an acetamide derivative with a benzimidazole-naphthalene hybrid structure . The IUPAC name reflects its substitution pattern: the benzimidazole ring is functionalized at the 1-position with a naphthalen-1-ylmethyl group and at the 2-position with an ethyl chain terminating in an acetamide moiety. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.43 g/mol |
| SMILES | CC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 |
| InChIKey | PETIVCNTFLANMP-UHFFFAOYSA-N |
The naphthalene moiety enhances lipophilicity (), while the acetamide group contributes to hydrogen-bonding capacity (PSA = 46.92 Ų) .
Structural Confirmation
X-ray crystallography and spectroscopic methods (e.g., -NMR, -NMR) confirm the compound’s structure. The benzimidazole core exhibits planarity, while the naphthalen-1-ylmethyl and ethylacetamide substituents adopt orthogonal orientations, minimizing steric clashes . Key bond lengths include (1.33–1.37 Å) and (1.22 Å), consistent with conjugated systems .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole ring .
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Naphthalen-1-ylmethyl Substitution: Alkylation at the 1-position using naphthalen-1-ylmethyl bromide in the presence of a base (e.g., KCO).
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Acetamide Functionalization: Reaction of the 2-ethylamine intermediate with acetyl chloride in dichloromethane.
Example Reaction Scheme:
Yield and Purification
Typical yields range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane). Recrystallization from ethanol improves purity (>98% by HPLC) .
Biological Activities and Mechanisms
Antimicrobial and Antitubercular Effects
Structural analogs exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis . The compound’s lipophilicity facilitates membrane penetration, disrupting bacterial efflux pumps.
Enzyme Inhibition
N-[2-[1-(Naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide inhibits α-glucosidase (IC = 8.3 µM), suggesting antidiabetic applications . The mechanism involves competitive binding to the enzyme’s active site, as confirmed by molecular docking .
Physicochemical and Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Low in water (<0.1 mg/mL); soluble in DMSO, DMF |
| Melting Point | 198–202°C |
| Log P | 4.31 |
| Plasma Protein Binding | ~89% (predicted) |
Metabolism studies indicate hepatic oxidation via CYP3A4, generating hydroxylated metabolites. The compound exhibits moderate bioavailability (45–50%) in rodent models .
Applications and Future Directions
Therapeutic Development
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Infectious Diseases: Optimization for multidrug-resistant tuberculosis.
Material Science
The naphthalene-benzimidazole scaffold serves as a fluorophore in organic LEDs, with an emission maximum at 420 nm .
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